molecular formula C8H5ClN2O B15205813 3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde

3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde

Cat. No.: B15205813
M. Wt: 180.59 g/mol
InChI Key: BFDDMEGLNKOFMN-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chloro substituent at the 3rd position and an aldehyde group at the 7th position of the imidazo[1,2-a]pyridine ring system. It is a valuable intermediate in organic synthesis and has found applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The aldehyde group can then be introduced through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid.

    Reduction: 3-Chloroimidazo[1,2-a]pyridine-7-methanol.

    Substitution: 3-Methoxyimidazo[1,2-a]pyridine-7-carbaldehyde.

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-7-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-5H

InChI Key

BFDDMEGLNKOFMN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2Cl)C=C1C=O

Origin of Product

United States

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